![molecular formula C18H30ClNO2 B2957309 1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride CAS No. 35151-87-2](/img/structure/B2957309.png)
1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Dual Target Ligands for Parkinson’s Disease Treatment
“1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride” has been studied as a potential dual-target ligand for the treatment of Parkinson’s disease . This compound, also referred to as DL76, is designed based on a series of 4-tert-butylphenoxyalkoxyamines .
Histamine H3 Receptor Antagonism: DL76 has shown good affinity for the human Histamine H3 receptor (hH3R), with Ki values below 400 nM . Antagonism of the H3 receptor can have positive effects on dopamine regulation, which is crucial in the management of Parkinson’s disease .
Monoamine Oxidase B Inhibition: In addition to its H3 receptor antagonism, DL76 also exhibits potent inhibitory activity for human Monoamine Oxidase B (hMAO B), with IC50 values below 50 nM . MAO B is an enzyme that breaks down dopamine in the brain, and its inhibition can help increase dopamine levels, thereby alleviating symptoms of Parkinson’s disease .
In Vivo Studies: In vivo studies have shown the antiparkinsonian activity of DL76 in haloperidol-induced catalepsy (Cross Leg Position Test) at a dose of 50 mg/kg body weight .
Future Directions
The future directions for research on “1-(4-Tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol hydrochloride” could include further investigation into its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Parkinson’s disease . Additionally, more research is needed to fully understand its synthesis, structure, and chemical reactions.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to target theHistamine H3 Receptor and Monoamine Oxidase B . These targets play crucial roles in neurotransmission and neurodegeneration, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist at the histamine h3 receptor and an inhibitor of monoamine oxidase b . This means it could prevent the normal function of these targets, leading to changes in cellular activity.
Biochemical Pathways
Given its potential targets, it may influence pathways related toneurotransmission and neurodegeneration .
Result of Action
Based on its potential targets, it may influenceneuronal activity and potentially have a role in the management of neurodegenerative disorders .
properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)15-7-9-17(10-8-15)21-14-16(20)13-19-11-5-4-6-12-19;/h7-10,16,20H,4-6,11-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMMSSFNXINHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.